N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in a variety of cellular processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide involves the inhibition of this compound enzymes. This compound enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions. This compound binds to the catalytic domain of this compound, preventing the binding of DAG and calcium ions. This results in the inhibition of this compound activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can reduce the size of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide in lab experiments is its selectivity for this compound enzymes. This allows researchers to specifically target these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide. One area of research is the development of more potent and selective inhibitors of this compound enzymes. Another area of research is the investigation of the role of this compound enzymes in various disease states, such as cancer and inflammation. Additionally, the potential use of this compound as a therapeutic agent for these diseases should be explored.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a valuable tool in scientific research. It is primarily used as a selective inhibitor of this compound enzymes. This compound enzymes are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound can help researchers to better understand the role of this compound in these processes.
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c17-15-4-2-12(23-15)6-11(7-18)16(20)19-8-10-1-3-13-14(5-10)22-9-21-13/h1-6H,8-9H2,(H,19,20)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUAHKFLNKIOV-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=C(S3)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=C(S3)Br)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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